DM1-SMe

ADC payload cytotoxicity assay IC50

DM1-SMe is the authentic S-methyl-capped catabolite of disulfide-linked DM1 ADCs, providing the essential reference standard for ADC development. With 3-10x greater potency than maytansine and 84% suppression of microtubule dynamics, it ensures precise benchmark cytotoxicity and catabolite identification. Procure ≥98% purity to eliminate variability in linker-payload comparisons and IND-enabling bioanalysis.

Molecular Formula C36H50ClN3O10S2
Molecular Weight 784.4 g/mol
Cat. No. B607150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDM1-SMe
SynonymsDM1-SMe;  DM1-SSMe;  SMe-DM4,;  maytansinoid derivative with ADC linker. Maytansine or mertansine or emtansine derivative;  N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]maytansine.
Molecular FormulaC36H50ClN3O10S2
Molecular Weight784.4 g/mol
Structural Identifiers
InChIInChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10-,20-11-/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1
InChIKeyZLUUPZXOPGORNG-UDXCHANISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DM1-SMe (S-Methyl-DM1) Maytansinoid: Procurement-Ready ADC Payload Metabolite for Microtubule Inhibition Assays


DM1-SMe (CAS 138148-68-2), also designated S-Methyl-DM1, is a semi-synthetic maytansinoid derivative and the S-methyl-capped mixed disulfide form of the thiol-containing maytansinoid DM1 (mertansine) [1]. It functions as a potent microtubule-targeting agent, binding directly to tubulin and suppressing microtubule dynamic instability at sub-nanomolar concentrations [2]. As the primary cellular and hepatic metabolite generated from disulfide-linked antibody-maytansinoid conjugates (AMCs) such as lorvotuzumab mertansine (IMGN901), DM1-SMe serves as an essential analytical reference standard for ADC catabolite identification and a critical unconjugated control compound for in vitro cytotoxicity and mechanistic studies [3]. It is widely utilized in preclinical cancer research to benchmark the intrinsic potency of the released payload independent of antibody-mediated delivery.

DM1-SMe vs. Generic Maytansinoids: Why Payload Selection Demands Precise Chemical Identity


Substituting DM1-SMe with the parent natural product maytansine, the free thiol DM1, or the analog S-methyl-DM4 introduces critical confounding variables that compromise experimental reproducibility and translational relevance. While all members of the maytansinoid class inhibit tubulin polymerization, they exhibit pronounced and quantifiable divergence in three key procurement-relevant parameters: intrinsic cytotoxic potency (IC₅₀ differences exceeding 10-fold), microtubule dynamic suppression efficiency (84% vs. 45% for maytansine), and propensity for off-target tubulin aggregation [1]. Furthermore, DM1-SMe represents the exact chemical species detected as the major catabolite in vivo from disulfide-linked AMCs, making it the only appropriate reference material for metabolite identification, bioanalytical method validation, and catabolite-specific DDI assessments [2]. Generic substitution with maytansine or DM1 fails to recapitulate the S-methyl cap's influence on cellular permeability, efflux susceptibility, and CYP3A4-mediated inactivation kinetics, thereby invalidating cross-study comparisons and potentially misguiding ADC linker design decisions [1].

Quantitative Differentiation of DM1-SMe: Head-to-Head Evidence Against Maytansine, DM1, and S-Methyl-DM4


Cytotoxic Potency: DM1-SMe Demonstrates 3- to 10-Fold Superior Cell Killing vs. Maytansine Across Human Tumor Panels

DM1-SMe exhibits significantly enhanced cytotoxic potency compared to the parent natural product maytansine. In a standardized panel of human tumor cell lines, DM1-SMe achieved IC₅₀ values ranging from 0.003 to 0.01 nM, representing an approximate 3- to 10-fold increase in potency relative to maytansine tested under identical conditions . This quantitative advantage is corroborated by independent studies demonstrating that both S-methyl-DM1 and S-methyl-DM4 were more potent than maytansine towards all cell lines evaluated [1].

ADC payload cytotoxicity assay IC50

Microtubule Dynamic Instability: DM1-SMe Achieves 84% Suppression, Outperforming Maytansine by 1.87-Fold at 100 nM

At a concentration of 100 nmol/L, DM1-SMe (S-methyl-DM1) suppressed microtubule dynamic instability by 84%, whereas the parent compound maytansine achieved only 45% suppression under identical experimental conditions [1]. This represents a 1.87-fold improvement in dynamic suppression efficiency. The effect is attributed to high-affinity binding of DM1-SMe to microtubule ends (K_D = 0.1 ± 0.05 μmol/L) rather than solely to soluble tubulin dimers [1].

microtubule dynamics live-cell imaging mitotic arrest

Tubulin Binding Affinity: DM1-SMe (K_D = 0.93 μM) Exhibits Comparable Affinity to Maytansine (K_D = 0.86 μM) but Divergent High-Affinity Site Binding

Equilibrium binding studies reveal that DM1-SMe (S-methyl-DM1) and maytansine bind to tubulin with statistically indistinguishable dissociation constants: K_D = 0.93 ± 0.2 μmol/L for DM1-SMe versus K_D = 0.86 ± 0.2 μmol/L for maytansine [1]. Despite this similarity in bulk tubulin affinity, tritiated DM1-SMe uniquely identified 37 high-affinity binding sites per microtubule with K_D = 0.1 ± 0.05 μmol/L, representing 20-fold stronger binding than vinblastine to equivalent sites [1]. This binding profile is distinct from maytansine's and underpins DM1-SMe's enhanced dynamic suppression.

tubulin binding Kd determination microtubule affinity

Tubulin Aggregation Propensity: DM1-SMe Induces Significantly Less Aggregation Than S-Methyl-DM4 at ≥2 μM

At suprapharmacological concentrations (≥2 μmol/L), DM1-SMe (S-methyl-DM1) induces tubulin aggregates detectable by electron microscopy. However, the extent of aggregate formation is markedly less pronounced than that observed with S-methyl-DM4, the corresponding S-methyl-capped metabolite of the DM4 payload [1]. Maytansine, in contrast, does not induce detectable tubulin aggregation under identical conditions [1].

tubulin aggregation electron microscopy off-target effects

Metabolic Identity and DDI Potential: DM1-SMe Is the Defined Primary Catabolite of Disulfide-Linked AMCs, Enabling CYP3A4 Inactivation Assessment

DM1-SMe is unequivocally identified as the major maytansinoid metabolite produced from disulfide-linked antibody-maytansinoid conjugates (AMCs) both in vitro and in preclinical mouse models [1]. This metabolic identity is linker-dependent; S-methyl-DM1 is generated specifically from conjugates employing cleavable disulfide linkers such as those in lorvotuzumab mertansine (IMGN901) [1]. In human liver microsome studies, DM1-SMe (S-methyl-DM1) undergoes oxidative metabolism forming sulfoxide and sulfone metabolites and was evaluated alongside DM1 and DM4 for CYP3A4 inactivation potential, with DM1 exhibiting a K_i/k_inact value of 4.8 ± 0.9 μM/0.035 ± 0.002 min⁻¹ [2].

ADC catabolite drug-drug interaction CYP3A4

DM1-SMe Procurement Scenarios: Optimized Applications Based on Quantitative Evidence


ADC Payload Benchmarking: Quantifying Intrinsic Potency of Released Maytansinoid Catabolite

DM1-SMe is the definitive reference compound for establishing the baseline cytotoxic potency of the unconjugated payload in ADC development programs utilizing disulfide-linked DM1. Its IC₅₀ range of 0.003-0.01 nM provides the quantitative benchmark against which novel linker-payload constructs are compared. Procurement of high-purity DM1-SMe (≥98%) ensures that observed potency differences in cell-based assays are attributable to linker chemistry or antibody targeting rather than payload impurity or degradation. This scenario directly leverages the 3- to 10-fold potency advantage over maytansine documented in Section 3, Evidence Item 1.

Microtubule Dynamics Research: Live-Cell Imaging of Mitotic Arrest with Sub-Stoichiometric Inhibitor

For laboratories conducting live-cell imaging of microtubule plus-end dynamics or assessing mitotic spindle perturbation, DM1-SMe offers a distinct experimental advantage. Its demonstrated 84% suppression of dynamic instability at 100 nM [1]—substantially exceeding maytansine's 45% suppression—allows researchers to observe robust phenotypic changes at lower compound concentrations. This minimizes off-target effects and reduces compound consumption per experiment, a critical cost-benefit consideration for high-content screening facilities. DM1-SMe's high-affinity binding to microtubule ends (K_D = 0.1 μM) [1] makes it the preferred tool compound for dissecting end-specific mechanisms of microtubule regulation.

ADC Catabolite Bioanalysis: LC-MS/MS Reference Standard for Pharmacokinetic and DDI Studies

DM1-SMe is an indispensable analytical reference standard for laboratories developing or validating bioanalytical methods to quantify maytansinoid catabolites in plasma, tissue homogenates, or hepatocyte incubations from disulfide-linked AMC studies [2]. Its defined chemical identity as the primary catabolite enables accurate calibration curve construction, assessment of matrix effects, and determination of catabolite stability. Furthermore, as evidenced by its inclusion in CYP3A4 inactivation studies [3], DM1-SMe reference material is essential for evaluating the DDI liability of DM1-based ADCs. Procuring a characterized, high-purity standard is non-negotiable for regulatory-compliant bioanalysis supporting IND filings.

Comparative Payload Toxicology: Differentiating DM1-SMe from S-Methyl-DM4 Catabolite Profiles

In preclinical toxicology assessments comparing disulfide-linked DM1 ADCs versus DM4 ADCs, the differential aggregation propensity of their respective catabolites provides a mechanistic hypothesis for observed toxicity differences. DM1-SMe's reduced tubulin aggregation relative to S-methyl-DM4 at concentrations ≥2 μM [1] suggests a more favorable intracellular catabolite profile. Researchers procuring both DM1-SMe and S-methyl-DM4 reference standards can conduct controlled in vitro comparative toxicology studies—evaluating hepatocyte viability, mitochondrial function, or neuronal cytotoxicity—to empirically determine whether catabolite-specific aggregation translates to differential off-target toxicity. This data directly informs linker selection and payload nomination decisions in ADC discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for DM1-SMe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.